molecular formula C12H16N2O4 B190290 tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate CAS No. 162709-22-0

tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate

Cat. No. B190290
M. Wt: 252.27 g/mol
InChI Key: CSMRUMJMLVOJQE-UHFFFAOYSA-N
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Description

Tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. It is a pyridine-based compound that is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as acetylcholine, which are involved in the regulation of various physiological and cognitive processes. By inhibiting these enzymes, tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate increases the levels of neurotransmitters in the brain, which can improve cognitive function and memory.

Biochemical And Physiological Effects

Tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate has been shown to have various biochemical and physiological effects on the body. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which can protect the brain from oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

Tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. It is also relatively easy to purify and can be stored for long periods without degradation. However, one limitation of tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate is that it may have limited solubility in certain solvents, which can affect its bioavailability and efficacy in lab experiments.

Future Directions

There are several future directions for the study of tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate. One potential direction is to study its efficacy in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to study its potential application in the field of cancer research, as it has been shown to have anticancer properties in some studies. Additionally, more research is needed to understand the mechanism of action and biochemical and physiological effects of tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate in different animal models and human subjects.

Synthesis Methods

Tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate is synthesized using a specific method that involves the reaction of tert-butyl (4-hydroxy-2-methoxypyridin-3-yl)carbamate with a reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate as a white solid with a high yield.

Scientific Research Applications

Tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate has been studied for its potential application in various fields of scientific research such as medicinal chemistry, biochemistry, and pharmacology. It has been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

tert-butyl N-(4-formyl-2-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-8(7-15)5-6-13-10(9)17-4/h5-7H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMRUMJMLVOJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437263
Record name tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate

CAS RN

162709-22-0
Record name 1,1-Dimethylethyl N-(4-formyl-2-methoxy-3-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162709-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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